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Compound of Interest

Compound Name: 3-(Methylamino)phenol

Cat. No.: B079350 Get Quote

Forward
In the landscape of pharmaceutical development and fine chemical synthesis, a deep

understanding of key building blocks is paramount. 3-(Methylamino)phenol, with its unique

combination of a phenolic hydroxyl group and a secondary aromatic amine, presents a

versatile scaffold for the construction of complex molecular architectures. This guide is

intended for researchers, scientists, and drug development professionals, offering a detailed

exploration of this compound's properties, synthesis, and applications, grounded in scientific

literature and practical laboratory considerations.

Core Molecular Attributes of 3-(Methylamino)phenol
3-(Methylamino)phenol, identified by the CAS number 14703-69-6, is an organic compound

with the molecular formula C₇H₉NO.[1][2] Its structure consists of a phenol ring substituted with

a methylamino group at the meta-position.

Table 1: Fundamental Molecular Identifiers
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Identifier Value Source

IUPAC Name 3-(methylamino)phenol [1]

CAS Number 14703-69-6 [1]

Molecular Formula C₇H₉NO [1]

Molecular Weight 123.15 g/mol [1]

InChI
InChI=1S/C7H9NO/c1-8-6-3-2-

4-7(9)5-6/h2-5,8-9H,1H3
[1]

SMILES CNC1=CC(=CC=C1)O [1]

Physicochemical Properties: A Detailed Analysis
A thorough understanding of the physical and chemical properties of 3-(Methylamino)phenol
is essential for its handling, application in synthesis, and for the development of analytical

methods.

Physical Properties
3-(Methylamino)phenol is typically encountered as a solid or oil, with its appearance

described as a dark beige to dark brown substance.[3] While one source indicates that a

specific melting point is not available, its N,N-dimethylated analog has a melting point of 82-84

°C, suggesting that 3-(methylamino)phenol would also be a solid at room temperature. A

definitive experimental melting point for 3-(methylamino)phenol is a critical piece of data for

its full characterization. The compound exhibits a boiling point of 169.5 °C at a reduced

pressure of 12 Torr.[2][3] It is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and

methanol.[3]

Table 2: Key Physical Properties
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Property Value Source

Physical Form Solid or Oil [3]

Appearance Dark Beige to Dark Brown [3]

Boiling Point 169.5 °C (at 12 Torr) [2][3]

Solubility
Slightly soluble in DMSO and

Methanol
[3]

Chemical and Acid-Base Properties
The chemical nature of 3-(Methylamino)phenol is dictated by the interplay of its phenolic

hydroxyl group and the secondary aromatic amine. The phenolic group imparts weak acidity,

while the methylamino group provides basic properties. The predicted pKa for the phenolic

proton is approximately 10.13, which is a crucial parameter for designing reaction conditions,

particularly for O-alkylation or O-acylation reactions.[3]

Synthesis of 3-(Methylamino)phenol: A Preparative
Overview
The synthesis of 3-(Methylamino)phenol can be approached through several routes, with the

choice of method often depending on the availability of starting materials and the desired scale

of production. A common strategy involves the selective N-methylation of 3-aminophenol.

Synthesis from 3-Aminophenol
A direct approach to 3-(Methylamino)phenol involves the mono-N-methylation of 3-

aminophenol. While specific, detailed laboratory procedures for this exact transformation are

not readily available in the public domain, a general approach can be inferred from standard

organic chemistry principles. The challenge in this synthesis lies in controlling the degree of

methylation to avoid the formation of the N,N-dimethylated by-product. This can often be

achieved by carefully controlling the stoichiometry of the methylating agent and the reaction

conditions.
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Caption: Synthetic route from 3-aminophenol.

Chemical Reactivity and Derivatization
The dual functionality of 3-(Methylamino)phenol makes it a versatile substrate for a variety of

chemical transformations.

Reactions at the Phenolic Hydroxyl Group
The acidic proton of the hydroxyl group can be readily removed by a base to form a phenoxide,

which is a potent nucleophile. This allows for a range of O-alkylation and O-acylation reactions

to introduce various functional groups.

Reactions at the Methylamino Group
The nitrogen atom of the methylamino group possesses a lone pair of electrons, rendering it

nucleophilic and basic. It can undergo further alkylation, acylation, and reactions with

electrophiles.

Electrophilic Aromatic Substitution
The hydroxyl and methylamino groups are both activating and ortho-, para-directing for

electrophilic aromatic substitution. This directs incoming electrophiles to the positions ortho and

para to these substituents, allowing for the introduction of a wide range of functionalities onto

the aromatic ring.
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Caption: Reactivity sites of 3-(Methylamino)phenol.

Role in Pharmaceutical Development
While its N,N-dimethylated analog, 3-(dimethylamino)phenol, is a well-documented key

intermediate in the synthesis of the Alzheimer's drug Rivastigmine, the direct role of 3-
(methylamino)phenol in pharmaceutical manufacturing is less explicitly detailed in readily

available literature.[4][5][6] However, as a closely related structure, it holds significant potential

as an intermediate for the synthesis of various pharmaceutical compounds and is listed as an

impurity of Neostigmine bromide.[3] Further investigation into patent literature and process

chemistry would be necessary to fully elucidate its specific applications in drug development.

Safety, Handling, and Storage
As with any chemical substance, proper safety precautions are essential when handling 3-
(Methylamino)phenol. It is classified as a skin and eye irritant and may cause respiratory

irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated

area or a fume hood.

For storage, it is recommended to keep the compound in a tightly sealed container in a cool,

dry, and dark place, under an inert atmosphere to prevent degradation.[3]

Experimental Protocols
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Determination of Melting Point
Objective: To determine the melting point range of a solid organic compound.

Methodology:

Ensure the sample is dry and finely powdered.

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

Place the capillary tube in a melting point apparatus.

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected

melting point.

Decrease the heating rate to 1-2 °C per minute.

Record the temperature at which the first liquid appears (onset of melting) and the

temperature at which the last solid melts (completion of melting). This range is the melting

point.

Sample Preparation for Infrared (IR) Spectroscopy
Objective: To prepare a solid sample for analysis by FT-IR spectroscopy.

Methodology (Thin Film Method):

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile

solvent (e.g., methylene chloride or acetone) in a small vial.

Using a pipette, place a drop or two of the solution onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the

spectrum.
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Sample Preparation for Nuclear Magnetic Resonance
(NMR) Spectroscopy
Objective: To prepare a sample for analysis by ¹H and ¹³C NMR spectroscopy.

Methodology:

Weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a

clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve

the sample.

Transfer the solution to a clean, dry NMR tube using a Pasteur pipette, filtering through a

small plug of glass wool if any solid particles are present.

Cap the NMR tube and carefully place it in the NMR spectrometer for analysis.

Spectral Data Analysis (Representative)
While experimental spectra for 3-(Methylamino)phenol are not widely published, a general

interpretation based on its structure can be provided.

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons,

the N-H proton, and the N-methyl protons. The aromatic protons would appear in the range

of 6.0-7.5 ppm, with splitting patterns indicative of the meta-substitution. The N-H proton

would likely appear as a broad singlet, and its chemical shift would be dependent on

concentration and solvent. The N-methyl protons would be a singlet at around 2.8 ppm.

¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon bearing the

hydroxyl group would be the most downfield aromatic carbon. The methyl carbon would

appear upfield. PubChem does provide access to a predicted ¹³C NMR spectrum.[1]

IR Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band

around 3200-3600 cm⁻¹, an N-H stretching band around 3300-3500 cm⁻¹, C-H stretching

bands for the aromatic ring and the methyl group, and C=C stretching bands for the aromatic

ring in the 1450-1600 cm⁻¹ region.
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UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol)

would be expected to show absorption maxima characteristic of a substituted phenol.

Conclusion
3-(Methylamino)phenol is a valuable chemical intermediate with a rich chemistry stemming

from its bifunctional nature. While some of its physical properties and specific applications

require further detailed investigation, this guide provides a solid foundation for its

understanding and use in a research and development setting. Adherence to proper handling

procedures is crucial to ensure safety and maintain the integrity of the compound. As the

demand for novel pharmaceuticals continues to grow, the importance of versatile building

blocks like 3-(Methylamino)phenol will undoubtedly increase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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